3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This compound is classified as a triazole derivative and has been of interest in various fields of research due to its biological activities and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and has a molecular formula of with a molecular weight of approximately 205.64 g/mol. It is classified under the category of organic compounds, specifically as a carboxylic acid due to the presence of the carboxylic functional group in its structure. The compound is also known by its hydrochloride salt form, which enhances its solubility in aqueous solutions .
The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid can be achieved through several methods, including:
The synthesis often requires specific reaction conditions such as temperature control and solvent selection (e.g., dimethylformamide). Reaction monitoring is typically performed using techniques like nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The molecular structure of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid consists of a butanoic acid moiety attached to a triazole ring. The structural representation can be described as follows:
The structural formula can be represented as follows:
The InChI key for this compound is provided for further identification in chemical databases .
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently and may involve temperature and pressure adjustments to optimize yields.
The mechanism of action for 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid largely depends on its interactions within biological systems. Triazole derivatives are known to exhibit antifungal properties by inhibiting cytochrome P450 enzymes involved in ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death.
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid has significant applications in scientific research:
This compound exemplifies the versatility of triazole derivatives in medicinal chemistry and their ongoing relevance in drug development efforts .
Classical routes to 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid (C₇H₁₁N₃O₂) involve sequential alkylation and cyclization steps. A common pathway starts with N-alkylation of 1,2,4-triazole with ethyl 2-bromo-3-methylbutanoate in aprotic solvents (e.g., DMF) using cesium carbonate as base at 60-80°C. Subsequent alkaline hydrolysis (NaOH/EtOH/H₂O) cleaves the ester to the carboxylic acid, requiring purification via recrystallization or chromatography. These batch processes typically yield 65-75% product but suffer from moderate atom economy and generate stoichiometric waste. The inherent energy inefficiency stems from intermediate isolation and thermal management challenges during exothermic cyclization steps [1] [6].
Revolutionary continuous-flow methods overcome key limitations of batch synthesis. As demonstrated for analogous triazole acids, microreactors enable precise control of residence time (≤2 min) and temperature (120-150°C) during the annulation step. This approach suppresses byproduct formation (e.g., regioisomeric triazoles) while achieving near-quantitative conversions. Key advantages include:
Table 1: Performance Comparison of Synthesis Methods
Parameter | Batch Synthesis | Continuous-Flow |
---|---|---|
Reaction Time | 8-12 hours | 15-120 seconds |
Isolated Yield | 65-75% | 88-92% |
Purity | 90-95% | >99% |
Temperature Control | Challenging | Precise (±1°C) |
Scale-up Potential | Moderate | Excellent |
Efficient one-pot assemblies minimize intermediate handling. One validated protocol combines:
Solvent polarity dictates regioselectivity in triazole N-alkylation:
Catalyst | Conversion | N1:N2 Ratio | Byproducts |
---|---|---|---|
Cs₂CO₃ | 98% | 22:1 | <2% |
K₂CO₃ | 85% | 15:1 | 8% |
DBU | 95% | 18:1 | 5% |
None (neat) | 40% | 3:1 | 25% |
Notably, phase-transfer catalysts (e.g., Aliquat 336) enable aqueous-phase reactions at 25°C, achieving 90% conversion with NaOH (50% aq) while simplifying product isolation [2] [6].
Acidification of the carboxylic acid yields pharmaceutically relevant salts. The hydrochloride salt (CAS 1193389-25-1, C₇H₁₂ClN₃O₂) forms via:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0